tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate
Overview
Description
tert-Butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the appropriate amine in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate is used as a protecting group for amines due to its stability under various reaction conditions and ease of removal under acidic conditions .
Biology
In biological research, this compound can be used to modify peptides and proteins, enhancing their stability and bioavailability. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug, where the carbamate group can be cleaved in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate involves the cleavage of the carbamate group under acidic conditions, releasing the active amine. This process is facilitated by the electron-withdrawing effects of the difluoromethyl group, which stabilizes the transition state and lowers the activation energy for the reaction . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the difluoromethyl group, making it less reactive in certain applications.
tert-Butyl N-(1,1-difluoroethyl)carbamate: Similar but with a different substitution pattern, affecting its reactivity and stability.
tert-Butyl N-(1,1,1-trifluoro-2-methylpropan-2-yl)carbamate: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness
The presence of the difluoromethyl group in tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring precise control over reaction conditions and product formation .
Properties
IUPAC Name |
tert-butyl N-(1,1-difluoro-2-methylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h6H,1-5H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZGEDXOKIJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143953 | |
Record name | Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-51-7 | |
Record name | Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803586-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2,2-difluoro-1,1-dimethylethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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